2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound with the molecular formula C8H10F3N3O2S and a molecular weight of 269.24 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group and a thiadiazole ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethanol with isocyanates to form the trifluoroethyl carbamate intermediate. This intermediate is then reacted with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The thiadiazole ring is known to interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2,2,2-trifluoroethyl N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate include:
2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate: This compound shares the trifluoroethyl and carbamate groups but lacks the thiadiazole ring, resulting in different chemical and biological properties.
2,2,2-Trifluoroethyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate: This compound has a similar structure but with a methyl group instead of the isopropyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2S/c1-4(2)5-13-14-6(17-5)12-7(15)16-3-8(9,10)11/h4H,3H2,1-2H3,(H,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKQPUHQWIANES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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